3'-Chloro-4-dimethylaminostilbene
Description
3'-Chloro-4-dimethylaminostilbene (CAS 7378-50-9) is a stilbene derivative with the molecular formula C₁₆H₁₆ClN and a molecular weight of 257.78 g/mol. Structurally, it features a dimethylamino group at the 4-position and a chlorine atom at the 3'-position of the stilbene backbone. The compound is classified as a questionable carcinogen with experimental tumorigenic data, emitting toxic fumes (Cl⁻ and NOₓ) upon decomposition .
Properties
CAS No. |
63040-27-7 |
|---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16ClN/c1-18(2)16-10-8-13(9-11-16)6-7-14-4-3-5-15(17)12-14/h3-12H,1-2H3 |
InChI Key |
YEVLKSJVFNBMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-N,N-dimethyl-4-stilbenamine typically involves the reaction of 3’-chloro-4-stilbenamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3’-Chloro-N,N-dimethyl-4-stilbenamine may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-N,N-dimethyl-4-stilbenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3’-Chloro-N,N-dimethyl-4-stilbenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of oncology.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-N,N-dimethyl-4-stilbenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
2'-Chloro-4-dimethylaminostilbene
- Structure: Chlorine at the 2'-position, dimethylamino at the 4-position.
- Carcinogenicity: Demonstrated potent carcinogenic activity in rats, inducing tumors at multiple sites (e.g., liver, lungs, reproductive organs). In Elson’s studies, 26 tumors developed in 31 rats, with latent periods ranging from 116 to 351 days post-treatment (Table III, ).
- Dietary Influence: Tumor induction was significantly affected by dietary protein.
4-Dimethylaminostilbene
- Structure : Lacks a chlorine substituent.
- Carcinogenicity: Induces liver tumors, particularly cholangiomas, with a mechanism akin to 4-dimethylaminoazobenzene (an azo compound). Low-protein diets (5%) shortened the latent period for cholangioma development (under 5 months vs. 8+ months on 20% protein) .
4-Dimethylaminoazobenzene
- Structure : Azo group (-N=N-) instead of a stilbene backbone.
- Carcinogenicity: Shares liver tumor-inducing properties with 4-dimethylaminostilbene. However, its tumorigenic effects are more sensitive to dietary protein, with low-protein diets accelerating cholangioma onset .
3'-Chloro-4-dimethylaminoazobenzene
- Structure : Azo derivative with chlorine at the 3'-position (CAS 3789-77-3).
- Research Use: Documented as a research chemical (molecular weight 259.74 g/mol), but carcinogenicity data remain sparse compared to stilbene analogs .
Comparative Data Table
Key Research Findings
- Structural Impact: The position of chlorine (2' vs. 3') significantly alters carcinogenic activity. The 2'-chloro isomer’s planar structure may facilitate DNA adduct formation, whereas the 3'-chloro isomer’s steric effects could reduce metabolic activation .
- Diet-Protein Interaction: Low-protein diets enhance tumor inhibition for 2'-chloro-4-dimethylaminostilbene but accelerate liver tumorigenesis in non-chlorinated analogs like 4-dimethylaminostilbene .
- Mechanistic Overlap : Both stilbene and azo derivatives likely act via N-hydroxylation metabolites, though azo compounds exhibit stronger hepatic specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
